Daporinad Daporinad FK-866 is a member of benzamides and a N-acylpiperidine.
Daporinad has been used in trials studying the treatment of Melanoma, Cutaneous T-cell Lymphoma, and B-cell Chronic Lymphocytic Leukemia.
Daporinad is a small molecule with potential antineoplastic and antiangiogenic activities. Daporinad binds to and inhibits nicotinamide phosphoribosyltransferase (NMPRTase), inhibiting the biosynthesis of nicotinamide adenine dinucleotide (NAD+) from niacinamide (vitamin B3), which may deplete energy reserves in metabolically active tumor cells and induce tumor cell apoptosis. In addition, this agent may inhibit tumor cell production of vascular endothelial growth factor (VEGF), resulting in the inhibition of tumor angiogenesis. The coenzyme NAD+ plays an essential role in cellular redox reactions, including the redox reaction linking the citric acid cycle and oxidative phosphorylation.
Brand Name: Vulcanchem
CAS No.: 658084-64-1
VCID: VC0007574
InChI: InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+
SMILES: C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol

Daporinad

CAS No.: 658084-64-1

Cat. No.: VC0007574

Molecular Formula: C24H29N3O2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

Daporinad - 658084-64-1

CAS No. 658084-64-1
Molecular Formula C24H29N3O2
Molecular Weight 391.5 g/mol
IUPAC Name (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide
Standard InChI InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+
Standard InChI Key KPBNHDGDUADAGP-VAWYXSNFSA-N
Isomeric SMILES C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3
SMILES C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3
Canonical SMILES C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3

Biochemical Context and Mechanism of Action

NAD Biosynthesis and NAMPT’s Role in Cancer

Nicotinamide adenine dinucleotide (NAD) is a critical coenzyme in redox reactions, DNA repair, and cellular signaling. Its biosynthesis occurs via three pathways: the de novo synthesis from tryptophan, the Preiss-Handler pathway using nicotinic acid, and the salvage pathway recycling nicotinamide (NAM) into nicotinamide mononucleotide (NMN) via NAMPT. The salvage pathway dominates in most mammalian cells, with NAMPT serving as the rate-limiting enzyme .

Cancer cells, particularly those resistant to conventional therapies, often overexpress NAMPT to sustain elevated NAD levels, supporting rapid proliferation and evading apoptosis . Pharmacological inhibition of NAMPT disrupts this adaptive mechanism, making it a strategic target for oncology.

Daporinad’s Structural and Functional Profile

Daporinad (molecular formula: C₂₄H₂₉N₃O₂; molecular weight: 391.51 g/mol) is a non-competitive NAMPT inhibitor characterized by a piperidine moiety linked to a pyridine-carboxamide group (Figure 1) . Its high specificity minimizes off-target effects, while its lipophilicity enhances cellular uptake. By binding to NAMPT’s active site, Daporinad blocks NMN production, leading to NAD depletion, energy crisis, and caspase-dependent apoptosis in malignant cells .

Analytical Method Development for Daporinad Quantification

LC-qTOF-MS Assay Validation

A liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-qTOF-MS) method was developed to quantify Daporinad in mouse plasma, achieving a linear dynamic range of 1.02–2220 ng/mL with quadratic regression (weighted 1/concentration²; R² ≥ 0.99) . Key validation parameters included:

  • Accuracy and Precision: Intra-run and inter-run accuracies ranged from 84.5% to 117%, with precision (CV%) ≤12.7% across low (15 ng/mL), medium (165 ng/mL), and high (1820 ng/mL) quality control (QC) samples .

  • Dilution Integrity: Accuracy remained within ±25% for 5-, 10-, and 30-fold dilutions, ensuring reliable quantification of supra-linear PK samples .

  • Stability: Daporinad exhibited stability under short-term (4 h at RT), long-term (14 days at −80°C), and freeze-thaw (3 cycles) conditions, supporting robust sample handling .

Pharmacokinetic Behavior in Murine Models

Dose-Dependent Exposure and Clearance

Intravenous administration of Daporinad (5, 10, and 30 mg/kg) in mice revealed dose-proportional increases in maximum concentration (Cₘₐₓ) and area under the curve (AUCₗₐₛₜ) between 5–10 mg/kg (Table 1) . At 30 mg/kg, non-linear PK emerged, characterized by a 1.6-fold reduction in clearance (Cl) and a supra-proportional AUC increase (1,763,266.5 ± 457,583.63 min·ng/mL), suggesting saturation of metabolic or excretory pathways .

Table 1: Pharmacokinetic Parameters of Daporinad in Mice

Dose (mg/kg)T₁/₂ (min)Cₘₐₓ (ng/mL)AUCₗₐₛₜ (min·ng/mL)Cl (mL/min/kg)Vₛₛ (mL/kg)
552.915476.2 ± 426.73171,690 ± 19,88029.29 ± 3.70897 ± 199
1050.4914,872 ± 2653357,206 ± 36,36928.13 ± 2.78647 ± 91
3040.7648,059 ± 39211,763,267 ± 457,58417.88 ± 5.11536 ± 110

Volume of Distribution and Half-Life

The steady-state volume of distribution (Vₛₛ) decreased from 897 mL/kg at 5 mg/kg to 536 mL/kg at 30 mg/kg, indicating dose-dependent tissue saturation . Terminal half-life (T₁/₂) remained consistent (~50 min) at lower doses but shortened to 40.76 min at 30 mg/kg, likely due to accelerated clearance saturation .

Metabolite Identification and Biotransformation Pathways

In Vitro and In Vivo Metabolite Profiling

LC-qTOF-MS analysis identified 25 metabolites across ten biotransformation pathways (Table 2) . Major pathways included:

  • Oxidation: Formation of N-oxide (M6, M10, M11) and hydroxylated metabolites (M3, M9).

  • Desaturation: Introduction of double bonds (M2, M14).

  • Amide Hydrolysis: Cleavage of the carboxamide bond (M1).

Post-preparation with titanium chloride (TiCl₃) confirmed N-oxide metabolites by reverting them to parent Daporinad .

Table 2: Major Metabolic Pathways of Daporinad

MetabolitePathwayMolecular FormulaRetention Time (min)
M1Amide hydrolysisC₁₃H₁₆N₂O5.12
M2DesaturationC₂₄H₂₇N₃O₂12.45
M6N-oxidationC₂₄H₂₉N₃O₃18.21
M25Desaturation + oxidationC₂₄H₂₇N₃O₃26.31

Structural Elucidation via Fragmentation Patterns

Fragmentation of Daporinad ([M+H]⁺ m/z 392.23) yielded product ions at m/z 261.20 (amide bond cleavage) and 132.04 (pyridine ring fragment) . Metabolites like M1 (m/z 261.20) retained these fragments, confirming modifications distal to the amide bond .

Clinical Development and Therapeutic Implications

Phase II Trials and Ongoing Research

Daporinad completed Phase II trials for hematologic malignancies and solid tumors, demonstrating tolerable toxicity and preliminary efficacy . Current investigations focus on combination therapies to overcome resistance mechanisms, such as upregulation of alternative NAD biosynthesis pathways .

Challenges and Future Directions

While Daporinad’s target specificity is advantageous, its non-linear PK at higher doses necessitates careful dose optimization to avoid toxicity. Further MetID studies in humans are critical to predicting drug-drug interactions and optimizing therapeutic regimens .

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